molecular formula C17H21NO4 B092485 (-)-Scopolamine CAS No. 138-12-5

(-)-Scopolamine

Cat. No.: B092485
CAS No.: 138-12-5
M. Wt: 303.35 g/mol
InChI Key: STECJAGHUSJQJN-QBMZJCKTSA-N
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Description

It is used in medicine to block the effects of acetylcholine, a neurotransmitter, particularly in cases of organophosphorus poisoning. (-)-Scopolamine is derived from plants of the nightshade family, such as deadly nightshade (Atropa belladonna), Jimson weed, and mandrake .

Preparation Methods

Synthetic Routes and Reaction Conditions

(-)-Scopolamine can be synthesized through various methods. One efficient synthetic route involves the reaction of acetyltropoyl chloride with tropine, followed by contact with an acid to form atroscine . Another method employs continuous-flow synthesis, which features hydroxymethylation and separation of byproducts with high structural similarity to atroscine .

Industrial Production Methods

Industrial production of atroscine often utilizes continuous-flow synthesis due to its efficiency and ability to produce high-purity compounds. This method integrates synthesis and purification steps into one end-to-end system, operating at steady-state and controlled by computer systems .

Chemical Reactions Analysis

Types of Reactions

(-)-Scopolamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert atroscine into other tropane derivatives.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions involving atroscine include phenylacetyl chloride, hydrochloric acid, and various bases for optimization . Conditions such as temperature, pH, and solvent choice are crucial for achieving high yields and purity .

Major Products Formed

The major products formed from these reactions include various tropane derivatives, which can have different pharmacological properties.

Scientific Research Applications

(-)-Scopolamine has a wide range of scientific research applications:

    Chemistry: Used in studies involving the synthesis and analysis of tropane alkaloids.

    Biology: Investigated for its effects on cholinergic systems and its potential as a research tool in neurobiology.

    Medicine: Used to treat organophosphorus poisoning and as a mydriatic agent in ophthalmology.

    Industry: Employed in the production of pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

(-)-Scopolamine operates as a competitive, reversible antagonist of muscarinic receptors, blocking the action of acetylcholine. This inhibition affects the parasympathetic nervous system, leading to effects such as pupil dilation and reduced secretions . This compound’s molecular targets include muscarinic receptors in smooth muscle, secretory glands, and the central nervous system .

Comparison with Similar Compounds

Similar Compounds

    Atropine: A closely related compound with similar antimuscarinic properties.

    Hyoscyamine: Another tropane alkaloid with similar pharmacological effects.

    Scopolamine: Shares structural similarities and is used for similar medical applications.

Uniqueness

(-)-Scopolamine is unique due to its racemic nature, containing both d- and l-hyoscyamine, which contributes to its distinct pharmacological profile. This racemic mixture can result in different therapeutic effects compared to its individual enantiomers.

Properties

IUPAC Name

[(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 3-hydroxy-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10/h2-6,11-16,19H,7-9H2,1H3/t11?,12?,13-,14+,15-,16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STECJAGHUSJQJN-QBMZJCKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(CO)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8043812
Record name (+/-)-Scopolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8043812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Crystals from acetone; very sol in water and alcohol; pH of 0.05 molar soln: 5.85 /Scopolamine hydrochloride/, Sol in 9.5 parts water at 15 °C; freely sol in alcohol, ether, chloroform, acetone; sparingly sol in benzene, petroleum ether, Very soluble in hot water, In water, 1.0X10+5 mg/L, temp not specified
Record name SCOPOLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4074
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Although other antimuscarinics have been used in the prevention of motion sickness, it appears that scopolamine is most effective. Scopolamine apparently corrects some central imbalance of acetylcholine and norepinephrine that may occur in patients with motion sickness. It has been suggested that antimuscarinics may block the transmission of cholinergic impulses from the vestibular nuclei to higher centers in the CNS and from the reticular formation to the vomiting center; these effects result in prevention of motion-induced nausea and vomiting., The sole active agent of Transderm Scoop is scopolamine, a belladonna alkaloid with well known pharmacological properties. It is an anticholinergic agent which acts: i) as a competitive inhibitor at postganglionic muscarinic receptor sites of the parasympathetic nervous system, and ii) on smooth muscles that respond to acetylcholine but lack cholinergic innervation. It has been suggested that scopolamine acts in the central nervous system (CNS) by blocking cholinergic transmission from the vestibular nuclei to higher centers in the CNS and from the reticular formation to the vomiting center.
Record name SCOPOLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4074
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

(1R,2R,4S,5S,7s)-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl (2S)-3-hydroxy-2-phenylpropanoate (norhyoscine); (1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl 2-phenylprop-2-enoate (apohyoscine); (2RS)-3-hydroxy-2-phenylpropanoic acid (DL-tropic acid); hyoscyamine
Record name SCOPOLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4074
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Viscous liquid

CAS No.

138-12-5, 51-34-3
Record name Atroscine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Scopolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8043812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hyoscine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.083
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SCOPOLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4074
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

59 °C, White powder; mp: about 80 °C; specific rotation: -14 deg at 20 °C/D (water) /N-oxide/
Record name SCOPOLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4074
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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